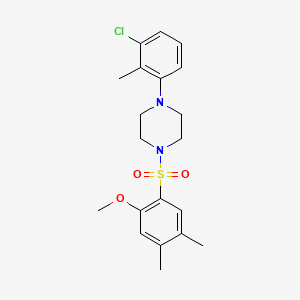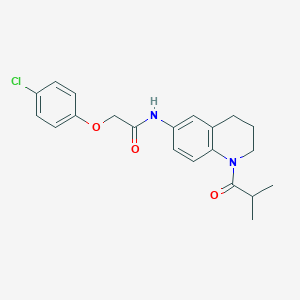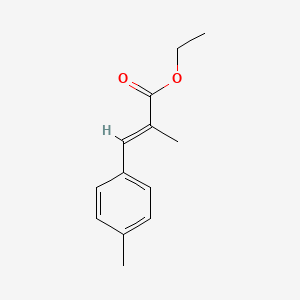![molecular formula C27H23N3O3S B2566723 2-(3-苯甲基-2,4-二氧代-3,4-二氢[1]苯并噻吩并[3,2-d]嘧啶-1(2H)-基)-N-(3,4-二甲苯基)乙酰胺 CAS No. 892310-50-8](/img/no-structure.png)
2-(3-苯甲基-2,4-二氧代-3,4-二氢[1]苯并噻吩并[3,2-d]嘧啶-1(2H)-基)-N-(3,4-二甲苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C27H23N3O3S and its molecular weight is 469.56. The purity is usually 95%.
BenchChem offers high-quality 2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
醛糖还原酶抑制剂
2,4-二氧代噻吩并嘧啶衍生物,包括与指定化合物相关的结构,已被合成并评估其抑制醛糖还原酶的能力,醛糖还原酶是一种与糖尿病并发症有关的酶。这些化合物在体外表现出有效的活性,IC50 值在 10^-8 M 范围内,展示了它们作为针对糖尿病引起的视力和神经损伤的治疗剂的潜力。然而,体内活性通常较不明显,这突出了将体外疗效转化为临床结果的挑战 (Ogawva 等人,1993).
杂环化学
对噻吩并[2,3-d]嘧啶-4-酮的研究证明了产生不同杂环化合物的化学多功能性和潜力。这些物质已通过各种化学反应合成,展示了噻吩并嘧啶骨架在药物化学和药物设计中的广泛适用性。生成各种衍生物的能力允许探索新的治疗靶点和开发具有潜在生物活性的新化合物 (Elmuradov 等人,2011).
用于 PET 成像的放射性配体
基于嘧啶乙酰胺的放射性配体用于正电子发射断层扫描 (PET) 成像的开发突出了另一项重要应用。这些化合物旨在选择性地结合转运蛋白 (18 kDa),为各种疾病(包括神经退行性疾病)中的炎症和组织损伤提供体内成像工具。有效且高特异性地合成这些化合物的能力强调了嘧啶乙酰胺在医学研究中的治疗和诊断潜力 (Dollé 等人,2008).
抗菌活性
一些噻吩并嘧啶衍生物表现出显着的抗菌特性,强调了它们在解决细菌和真菌感染方面的潜力。基于噻吩并嘧啶骨架合成新型杂环化合物,并随后针对各种微生物菌株进行评估,揭示了开发新型抗菌剂的一个有希望的途径。这项研究证明了噻吩并嘧啶的结构多功能性及其作为设计具有靶向抗菌活性的药物基础的能力 (Nunna 等人,2014).
作用机制
Target of Action
The primary target of 2-(3-benzyl-2,4-dioxo-3,4-dihydro1Similar compounds have been found to act as modulators of gpr139 , a G protein-coupled receptor expressed in the brain and gastrointestinal tract .
Mode of Action
The exact mode of action of 2-(3-benzyl-2,4-dioxo-3,4-dihydro1If it acts similarly to related compounds, it may function as an agonist of gpr139 , binding to this receptor and activating it .
Biochemical Pathways
The specific biochemical pathways affected by 2-(3-benzyl-2,4-dioxo-3,4-dihydro1Gpr139 is known to be involved in the regulation of metabolic processes and neurotransmission . Therefore, the compound could potentially influence these pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide are not provided in the search results. These properties would determine the bioavailability of the compound, influencing how much of the drug reaches its target site, how widely it is distributed within the body, how it is metabolized, and how quickly it is excreted.
Result of Action
The molecular and cellular effects of 2-(3-benzyl-2,4-dioxo-3,4-dihydro1As a potential agonist of gpr139 , it could stimulate this receptor, leading to a series of intracellular events and changes in cell function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide These factors could include the pH of the environment, the presence of other substances that could interact with the compound, and the temperature.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid with N-(3,4-dimethylphenyl)glycine methyl ester followed by deprotection of the methyl ester to yield the target compound.", "Starting Materials": [ "3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid", "N-(3,4-dimethylphenyl)glycine methyl ester" ], "Reaction": [ "Step 1: Condensation of 3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid with N-(3,4-dimethylphenyl)glycine methyl ester in the presence of a coupling agent such as EDCI or HATU and a base such as DIPEA or TEA to yield the corresponding amide intermediate.", "Step 2: Deprotection of the methyl ester using a strong base such as LiOH or NaOH in a polar solvent such as methanol or ethanol to yield the target compound." ] } | |
CAS 编号 |
892310-50-8 |
分子式 |
C27H23N3O3S |
分子量 |
469.56 |
IUPAC 名称 |
2-(3-benzyl-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl)-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C27H23N3O3S/c1-17-12-13-20(14-18(17)2)28-23(31)16-29-24-21-10-6-7-11-22(21)34-25(24)26(32)30(27(29)33)15-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,28,31) |
InChI 键 |
ZCMWXYRXRNDLDW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)SC5=CC=CC=C53)C |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-(3,4-Dimethylphenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2566646.png)


![(4-tert-butylphenyl)-[4-(1H-indol-4-yl)piperazin-1-yl]methanone](/img/structure/B2566651.png)
![2-(5-Chloro-3-fluoropyridin-2-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2566653.png)

![2-(2-(tert-butylamino)-2-oxoethyl)-N-isobutyl-4-isopentyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2566656.png)
![(2S)-3-(2-Methyl-3-oxo-1H-pyrazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2566659.png)
![Tert-butyl 4a-(aminomethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B2566660.png)
![2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide](/img/structure/B2566661.png)


